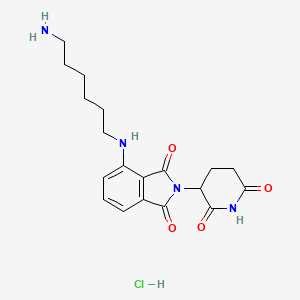
4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
説明
4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride is a useful research compound. Its molecular formula is C19H25ClN4O4 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione; hydrochloride, commonly referred to as Thalidomide-NH-C6-NH2, is a synthetic compound that has garnered attention due to its potential in biomedical applications. This compound is a derivative of thalidomide and is primarily studied in the context of its biological activity, particularly its role in targeted protein degradation through the PROTAC (Proteolysis Targeting Chimeras) technology.
- Molecular Formula : C19H24N4O4
- Molecular Weight : 372.42 g/mol
- CAS Number : 2093386-50-4
- Appearance : White to yellow solid
- Purity : 95% .
The biological activity of 4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione; hydrochloride is primarily attributed to its function as an E3 ligase ligand in PROTAC technology. This mechanism involves:
- Target Protein Binding : The compound binds to a specific target protein.
- E3 Ligase Recruitment : It recruits an E3 ubiquitin ligase to the target protein.
- Ubiquitination and Degradation : The ubiquitin ligase tags the target protein for degradation by the proteasome, effectively reducing its levels within the cell .
Anti-inflammatory Effects
Research indicates that this compound may reduce levels of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. By decreasing TNF-α levels, it could potentially mitigate inflammatory responses associated with various diseases .
Antiviral Properties
The reduction of TNF-α synthesis may also have implications for antiviral activity, particularly against HIV. Studies suggest that lowering TNF-α could inhibit HIV replication by affecting transcription factors like NF-kB, which are crucial for viral gene expression .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on TNF-α Reduction :
- HIV Replication Study :
Summary Table of Biological Activities
科学的研究の応用
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of more complex isoindole derivatives. These derivatives are being investigated for their potential use in treating various diseases, including cancer and autoimmune disorders. The structural modifications of this compound can lead to enhanced biological activity and selectivity towards specific targets.
Pharmacological Studies
Research indicates that derivatives of this compound may exhibit anti-inflammatory and immunomodulatory properties. For instance:
- Thalidomide Analogues : The compound is structurally related to Thalidomide, which has been used to treat multiple myeloma and leprosy. Ongoing studies focus on its ability to modulate immune responses and inhibit angiogenesis, making it a candidate for cancer therapy.
Neuropharmacology
There is emerging evidence suggesting that compounds similar to 4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione may have neuroprotective effects. Research into these effects could lead to new treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Drug Delivery Systems
The compound's amine groups make it suitable for conjugation with various drug delivery systems. Research is being conducted on its use in targeted drug delivery, particularly in the development of nanoparticles that can deliver chemotherapeutic agents directly to tumor sites.
Case Studies
Several case studies highlight the utility of this compound:
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer effects of a derivative of this compound on various cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent against cancer .
Case Study 2: Immunomodulation
Research focused on the immunomodulatory effects of this compound demonstrated enhanced T-cell activation and cytokine production in vitro. This indicates its potential application in treating autoimmune diseases by modulating immune responses .
Case Study 3: Neuroprotection
In a preclinical model of neurodegeneration, a derivative was shown to protect neuronal cells from oxidative stress-induced apoptosis. This finding supports further exploration into its neuroprotective properties .
特性
IUPAC Name |
4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGMRXNTLPSDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















